ドルゾラミド塩酸塩

概要

説明

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor primarily used to treat elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It was developed to reduce the systemic side effects associated with earlier carbonic anhydrase inhibitors like acetazolamide . Dorzolamide hydrochloride is typically administered as an ophthalmic solution.

科学的研究の応用

Dorzolamide hydrochloride has a wide range of scientific research applications:

作用機序

ドルゾラミド塩酸塩は、毛様体上皮における炭酸脱水酵素IIとIVの酵素を阻害することで作用を発揮します . この阻害により、房水産生が減少するため、眼圧が低下します . この化合物は、目のイオンバランスと流体圧を調節する酵素を阻害することでこれを実現します .

類似の化合物:

アセタゾラミド: より全身的な副作用がある以前の炭酸脱水酵素阻害剤です.

ブリンゾラミド: 眼圧上昇の治療に使用される別の局所炭酸脱水酵素阻害剤です.

独自性: ドルゾラミド塩酸塩は、アセタゾラミドなどの経口炭酸脱水酵素阻害剤と比較して、全身的な副作用を最小限に抑えながら眼圧を低下させることができる点が特徴です . また、他の類似の化合物と比較して、薬物を局所的に送達する点でより効果的です .

ドルゾラミド塩酸塩の合成、反応、用途、作用機序を理解することで、研究者や医療従事者は、さまざまな科学分野や医療分野でこの化合物をより効果的に利用することができます。

生化学分析

Biochemical Properties

Role in Biochemical Reactions: Dorzolamide inhibits the enzyme carbonic anhydrase II and IV in the ciliary epithelium. By doing so, it reduces hydrogen ion secretion at the renal tubule and increases renal excretion of sodium, potassium, bicarbonate, and water. This ultimately decreases the production of aqueous humor, leading to a reduction in intraocular pressure .

Interactions with Biomolecules: Dorzolamide interacts with carbonic anhydrase, specifically inhibiting its activity. Carbonic anhydrase normally converts carbonic acid (H2CO3) into bicarbonate (HCO3), releasing a proton (H+) into solution. Inhibition of this process affects ion balance and fluid pressure in the eyes, contributing to its therapeutic effect .

Cellular Effects

Dorzolamide influences cell function by modulating ion transport and fluid dynamics within the ciliary process. It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its ability to lower intraocular pressure .

Molecular Mechanism

At the molecular level, dorzolamide’s primary action involves reversible inhibition of carbonic anhydrase II and IV. By blocking this enzyme, it disrupts the production of aqueous humor, leading to reduced intraocular pressure .

Temporal Effects in Laboratory Settings

Studies have explored the stability and degradation of dorzolamide over time. Long-term effects on cellular function have been observed in in vitro and in vivo experiments, providing valuable insights into its clinical use .

Dosage Effects in Animal Models

Dorzolamide’s effects vary with different dosages in animal models. Researchers have investigated threshold effects and potential toxic or adverse effects at high doses, informing optimal dosing strategies .

Metabolic Pathways

The product is involved in metabolic pathways related to carbonic anhydrase inhibition. Understanding these pathways sheds light on its overall impact on cellular processes .

Transport and Distribution

Dorzolamide is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of dorzolamide influences its activity and function. Targeting signals or post-translational modifications direct it to specific compartments or organelles within cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dorzolamide hydrochloride involves several steps, starting from the preparation of key intermediates. One method involves the oxidation of a hydroxysulfonamide intermediate using oxidizing agents such as peracid, tert-butyl hydroperoxide, or hydrogen peroxide . The process also includes the separation of cis- and trans-isomers using carboxylic acids .

Industrial Production Methods: Industrial production of dorzolamide hydrochloride often involves the preparation of eye drops. The process includes mixing dorzolamide hydrochloride with buffering agents, osmotic pressure regulators, and thickening agents like hydroxypropyl methylcellulose . The mixture is then sterilized, filtered, and adjusted to the desired pH and concentration .

化学反応の分析

反応の種類: ドルゾラミド塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 たとえば、ドルゾラミド中間体の立体選択的加水分解は、SN1様経路を介して進行します .

一般的な試薬と条件: ドルゾラミド塩酸塩の合成と反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、酸(例:塩酸)、溶媒(例:アセトン、リン酸緩衝液)などがあります .

主な生成物: これらの反応から生成される主な生成物には、目的のドルゾラミド塩酸塩とその中間体、例えばアセトアミドスルホンが含まれます .

4. 科学研究の応用

ドルゾラミド塩酸塩は、さまざまな科学研究に幅広く応用されています。

類似化合物との比較

Acetazolamide: An earlier carbonic anhydrase inhibitor with more systemic side effects.

Brinzolamide: Another topical carbonic anhydrase inhibitor used to treat elevated intraocular pressure.

Uniqueness: Dorzolamide hydrochloride is unique in its ability to reduce intraocular pressure with minimal systemic side effects compared to oral carbonic anhydrase inhibitors like acetazolamide . It is also more effective in delivering the drug topically compared to other similar compounds .

By understanding the synthesis, reactions, applications, and mechanism of action of dorzolamide hydrochloride, researchers and medical professionals can better utilize this compound in various scientific and medical fields.

特性

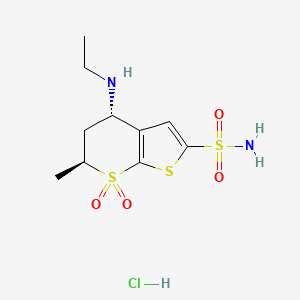

IUPAC Name |

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-QMGYSKNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045530 | |

| Record name | Dorzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130693-82-2 | |

| Record name | Dorzolamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130693-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorzolamide hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORZOLAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。